N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.: 887466-96-8
Cat. No.: VC11955724
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887466-96-8 |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 4-N-(2,4-dimethylphenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C18H24N6O/c1-12-6-7-15(13(2)10-12)21-16-14-11-20-24(3)17(14)23-18(22-16)19-8-5-9-25-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,19,21,22,23) |
| Standard InChI Key | APIYDGZAUOEJQW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C)C |
Introduction
The compound N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. These compounds are often explored for their ability to inhibit specific protein kinases, making them valuable in drug development.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives generally involves multi-step reactions. These may include condensation reactions, cyclization, and substitution reactions to introduce the desired functional groups. For example, the synthesis of similar compounds often starts with the formation of a pyrazole ring, followed by fusion with a pyrimidine ring through various chemical transformations.
Biological Activities
Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential biological activities, including:
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Anti-inflammatory and Anticancer Properties: These compounds can inhibit specific protein kinases, which are involved in various disease pathways.
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Protein Kinase Inhibition: The ability to inhibit protein kinases makes these compounds valuable in drug development for treating diseases like cancer and neurological disorders.
Research Findings
While specific research findings on N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are not available, related compounds have shown promising results in biological assays. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against targets like EGFR and VEGFR2, which are relevant in cancer therapy.
Comparison with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Phenyl substitution at N6 position | Anti-inflammatory and anticancer properties |
| N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Diethyl substitution at N6 positions | Interacts with EGFR and VEGFR2 |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | Chlorophenyl substitution at N6 position | CK1 inhibitor |
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